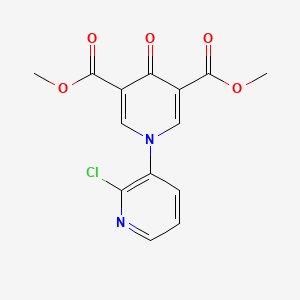

![molecular formula C14H12N4O3 B4328191 methyl 3-{[(4-cyanophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4328191.png)

methyl 3-{[(4-cyanophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate

Übersicht

Beschreibung

Methyl 3-{[(4-cyanophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate, commonly known as MCAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MCAM is a pyrazole-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Wirkmechanismus

MCAM inhibits the activity of CAIX and COX-2 through its interaction with the active site of these enzymes. MCAM binds to the active site of CAIX and COX-2, preventing the substrate from binding and inhibiting the enzymatic activity. This leads to a decrease in the production of the products of these enzymes, such as carbonic acid and prostaglandins, respectively.

Biochemical and Physiological Effects:

MCAM has been found to exhibit anticancer activity by inducing apoptosis and inhibiting the migration and invasion of cancer cells. It has also been found to exhibit anti-inflammatory properties by reducing the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, MCAM has been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

MCAM has several advantages for laboratory experiments, including its high purity and yield, its stability, and its ability to selectively inhibit the activity of CAIX and COX-2. However, MCAM also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for research on MCAM, including the development of more efficient and cost-effective synthesis methods, the optimization of its anticancer and anti-inflammatory activities, and the exploration of its potential applications in other fields, such as imaging and drug delivery. Additionally, further studies are needed to evaluate the potential toxicity and safety of MCAM in vivo and to investigate its pharmacokinetics and pharmacodynamics.

Wissenschaftliche Forschungsanwendungen

MCAM has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. MCAM has also been studied for its potential use as a diagnostic tool for imaging CAIX-expressing tumors. Additionally, MCAM has been found to exhibit anti-inflammatory properties by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.

Eigenschaften

IUPAC Name |

methyl 5-[(4-cyanophenyl)carbamoyl]-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3/c1-18-12(14(20)21-2)7-11(17-18)13(19)16-10-5-3-9(8-15)4-6-10/h3-7H,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOGVXJROPPVCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)NC2=CC=C(C=C2)C#N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-[(4-cyanophenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-phenylethyl)-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4328110.png)

![5-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4328114.png)

![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4328121.png)

![ethyl 6-{[(1,3-benzodioxol-5-ylmethyl)(3-fluorobenzoyl)amino]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4328123.png)

![ethyl 6-{[(1,3-benzodioxol-5-ylmethyl)(4-methoxybenzoyl)amino]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4328129.png)

![ethyl 6-{[(1,3-benzodioxol-5-ylmethyl)(isonicotinoyl)amino]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4328141.png)

![5-(3-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B4328163.png)

![ethyl (3-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B4328179.png)

![methyl 3-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4328190.png)

![methyl 3-{[(6-cyano-1,3-benzodioxol-5-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4328198.png)

![ethyl 6-{[(1,3-benzodioxol-5-ylmethyl)(phenylsulfonyl)amino]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4328205.png)

![ethyl 6-{[(1,3-benzodioxol-5-ylmethyl)(pyridin-3-ylcarbonyl)amino]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4328207.png)